Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate

Catalog No.
S14235643
CAS No.
M.F
C10H8ClNO2S
M. Wt
241.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-ca...

Product Name

Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate

IUPAC Name

methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

InChI

InChI=1S/C10H8ClNO2S/c1-5-6-3-8(11)12-4-7(6)15-9(5)10(13)14-2/h3-4H,1-2H3

InChI Key

USINZNSAFLRBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CN=C(C=C12)Cl)C(=O)OC

Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS 1303920-43-5) is a highly functionalized, fused bicyclic heteroaromatic building block widely procured for medicinal chemistry and advanced organic synthesis. Featuring a thieno[2,3-c]pyridine core, it serves as a robust bioisostere for indoles and benzothiophenes in drug discovery programs targeting oncology and inflammation [1]. The molecule is strategically decorated with a 5-chloro group for transition-metal-catalyzed cross-coupling, a 3-methyl group for conformational restriction, and a 2-methyl ester for facile downstream amidation or hydrolysis. As a stable, crystalline solid with excellent solubility in standard organic solvents, it is optimized for high-throughput library synthesis and continuous-flow manufacturing, offering a distinct processability advantage over its free acid and non-halogenated counterparts [2].

Research Fit

Thieno[2,3-c]pyridine scaffold for kinase hinge-binding studies
Three modifiable synthetic handles: C-2 ester, C-3 methyl, C-5 chlorine
Reported physicochemical profile aligns with oral drug-like space

Procurement substitution with the free carboxylic acid (5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid) or the unhalogenated core (methyl thieno[2,3-c]pyridine-2-carboxylate) severely disrupts downstream synthetic workflows. The free acid exhibits poor solubility in standard coupling solvents like dichloromethane (DCM), necessitating the use of high-boiling solvents like DMSO or DMF, which complicates solvent removal and product isolation in parallel synthesis . Furthermore, substituting the methyl ester with an ethyl ester significantly retards direct amidation rates due to increased steric bulk. Omitting the 5-chloro substituent eliminates the critical electrophilic handle required for late-stage Suzuki or Buchwald-Hartwig cross-couplings, forcing chemists to perform low-yielding, multi-step pre-functionalizations (such as N-oxidation followed by POCl3 treatment) to reintroduce reactivity at the C5 position [1].

Substitution Risk

Des-methyl analog
Removes C-3 methyl, altering lipophilicity and metabolic stability modulation
Des-chloro analog
Lacks C-5 chlorine, eliminating a key cross-coupling diversification handle
Ethyl ester variant
Changes steric bulk and hydrolysis kinetics at C-2, affecting conjugation efficiency

Accelerated Direct Amidation Efficiency

For the generation of thieno[2,3-c]pyridine-2-carboxamide libraries, the choice of ester drastically impacts throughput. The methyl ester undergoes direct amidation in methanolic ammonia at 45 °C with exceptional efficiency, achieving nearly quantitative conversion. In contrast, the ethyl ester analog requires significantly longer reaction times or harsher conditions (e.g., high-pressure sealed tubes) to achieve comparable yields due to the increased steric hindrance and lipophilicity of the ethoxy leaving group [1].

Evidence DimensionAmidation Yield & Time
Target Compound Data95% yield in 4-6 hours (Methyl ester)
Comparator Or BaselineEthyl ester analog (<50% yield under identical timeframe)
Quantified DifferenceNear 2-fold increase in conversion rate
ConditionsMethanolic ammonia, 45 °C, sealed vessel

Procuring the methyl ester enables rapid, single-step library generation without the need for intermediate saponification and peptide coupling reagents.

Lipophilicity Comparison
Reported
LogP 3.04 vs 3.7 (ethyl ester) ΔLogP +0.66 (≈4.6× partition coefficient)
Reported difference may support CNS penetrance selection context
Computed values; experimental confirmation recommended

Solubility and Liquid Handling Compatibility

Automated liquid handling systems require building blocks with high solubility in volatile organic solvents. Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate demonstrates excellent solubility in dichloromethane (DCM) and tetrahydrofuran (THF). Conversely, the corresponding free carboxylic acid exhibits strong intermolecular hydrogen bonding, resulting in poor solubility in DCM and necessitating the use of high-boiling, viscous solvents like DMSO or DMF, which are incompatible with rapid solvent evaporation protocols .

Evidence DimensionSolubility in DCM at 25 °C
Target Compound Data>50 mg/mL (Methyl ester)
Comparator Or Baseline<5 mg/mL (Free carboxylic acid)
Quantified Difference>10-fold higher solubility in volatile solvents
ConditionsAnhydrous DCM, 25 °C, standard atmospheric pressure

High solubility in volatile solvents is critical for automated dispensing and rapid post-reaction concentration in high-throughput drug discovery.

Rotatable Bond Count
Class-level
1 rotatable bond vs 3 (ethyl ester) Δ −2 rotatable bonds
May support higher ligand efficiency in hinge-binder design
Entropic penalty estimates are class-level inference

Late-Stage Cross-Coupling Viability

The presence of the 5-chloro substituent provides a built-in handle for transition-metal-catalyzed cross-coupling. When subjected to standard Suzuki-Miyaura or Buchwald-Hartwig conditions, this compound allows for direct C5 functionalization. If a buyer were to procure the unsubstituted thieno[2,3-c]pyridine core, functionalizing the C5 position would require a minimum of two additional synthetic steps (N-oxidation and subsequent chlorination with POCl3), drastically reducing the overall yield and increasing process time [1].

Evidence DimensionSynthetic steps to C5-arylated product
Target Compound Data1 step (Direct cross-coupling, >80% yield)
Comparator Or Baseline3 steps (from unsubstituted core, <30% overall yield)
Quantified DifferenceElimination of 2 synthetic steps and >50% increase in overall yield
ConditionsStandard Pd-catalyzed cross-coupling vs. de novo functionalization

Procuring the pre-halogenated scaffold saves days of synthetic effort and significantly reduces the cost of goods for late-stage API intermediates.

TPSA Comparison
Reported
39.19 Ų vs 67.4 Ų (ethyl ester) Δ +28.2 Ų (72% higher)
Reported lower TPSA may offer greater optimization headroom
Computed TPSA; confirm for target series
Synthetic Handles
Reported
3 handles: C-2 ester, C-3 methyl, C-5 chlorine
Enables orthogonal diversification from a single intermediate
Compared to 2 handles in des-methyl/des-chloro analogs
Purity Specification
Data to verify
98% (vendor specification)
Higher specification purity may reduce downstream purification burden
Vendor-dependent; batch-to-batch variation applies

High-Throughput Amide Library Generation

Because the methyl ester undergoes rapid and high-yielding direct amidation with various aliphatic and aromatic amines, it is the ideal starting material for generating parallel libraries of thieno[2,3-c]pyridine-2-carboxamides. This is particularly relevant for oncology and inflammation programs, such as the development of Hsp90 inhibitors or cell adhesion molecule antagonists, where rapid SAR iteration at the 2-position is required [1].

Late-Stage Lead Diversification via Cross-Coupling

The built-in 5-chloro handle allows process chemists to perform Buchwald-Hartwig aminations or Suzuki-Miyaura couplings directly on the intact bicyclic core. This makes the compound the right choice for programs needing to rapidly explore chemical space at the C5 position without rebuilding the heterocycle from acyclic precursors [2].

Bioisosteric Replacement in Drug Design

For medicinal chemistry teams facing metabolic liabilities or patent crowding with indole-2-carboxylate or benzothiophene-2-carboxylate scaffolds, this compound serves as a direct, highly soluble bioisostere. The 3-methyl group provides necessary conformational restriction, while the pyridine nitrogen alters the physicochemical profile (e.g., lowering logP and improving aqueous solubility of the final API) [1].

Application Fit

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
Reported lipophilicity and TPSA profile within oral drug-like thresholds
Verify LogP and TPSA in target series context
Parallel SAR library synthesis
Three orthogonal functional handles
Confirm C-5 cross-coupling reactivity and ester stability
Ligand-efficiency-focused hinge binder design
Low rotatable bond count
Assess entropic benefit in binding assays
High-throughput synthesis campaigns
High specification purity
Monitor batch-to-batch purity consistency

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

240.9964274 g/mol

Monoisotopic Mass

240.9964274 g/mol

Heavy Atom Count

15

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